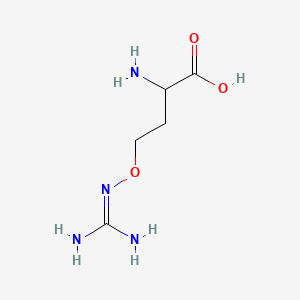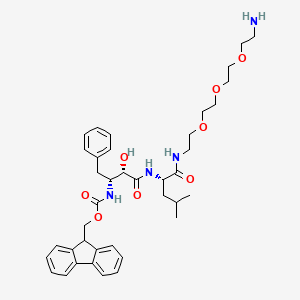
cIAP1 Ligand-Linker Conjugates 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cIAP1 Ligand-Linker Conjugates 13 is a compound that incorporates a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1) and a linker used in the development of proteolysis-targeting chimeras (PROTACs). This compound is utilized to design specific and non-genetic IAP-dependent protein erasers (SNIPERs), which are innovative tools for targeted protein degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cIAP1 Ligand-Linker Conjugates 13 involves the conjugation of an IAP ligand to a PROTAC linker. The process typically includes:
Ligand Synthesis: The IAP ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.
Linker Attachment: The synthesized ligand is then attached to a PROTAC linker through a series of coupling reactions, often involving reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the chemical reactions.
Automation: Automated systems are employed for precise control of reaction conditions.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: cIAP1 Ligand-Linker Conjugates 13 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
cIAP1 Ligand-Linker Conjugates 13 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications in cancer treatment by targeting and degrading oncogenic proteins.
Industry: Utilized in the design of novel drug candidates and biochemical tools.
Wirkmechanismus
The mechanism of action of cIAP1 Ligand-Linker Conjugates 13 involves the recruitment of the E3 ubiquitin ligase cIAP1 to a target protein. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include:
Ubiquitin-Proteasome System: The compound brings the target protein in proximity to cIAP1, leading to its ubiquitination.
Protein Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, resulting in the reduction of the target protein levels within the cell.
Vergleich Mit ähnlichen Verbindungen
cIAP1 Ligand-Linker Conjugates 13 is unique compared to other similar compounds due to its specific ligand and linker design. Similar compounds include:
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: These compounds use a ligand for the VHL E3 ligase.
Mouse Double Minute 2 (MDM2) Ligand-Linker Conjugates: These compounds target the MDM2 E3 ligase.
Cereblon Ligand-Linker Conjugates: These compounds utilize a ligand for the cereblon E3 ligase.
The uniqueness of this compound lies in its ability to specifically recruit cIAP1, making it a valuable tool for targeted protein degradation in various research and therapeutic applications.
Eigenschaften
Molekularformel |
C39H52N4O8 |
|---|---|
Molekulargewicht |
704.9 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C39H52N4O8/c1-27(2)24-35(37(45)41-17-19-49-21-23-50-22-20-48-18-16-40)42-38(46)36(44)34(25-28-10-4-3-5-11-28)43-39(47)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33/h3-15,27,33-36,44H,16-26,40H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)/t34-,35+,36+/m1/s1 |
InChI-Schlüssel |
NEFJJLSTXCBUOY-SBPNQFBHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Kanonische SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
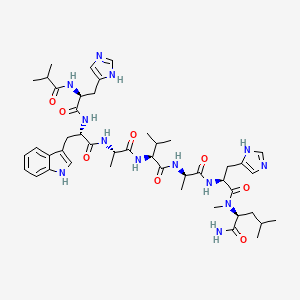
![(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)
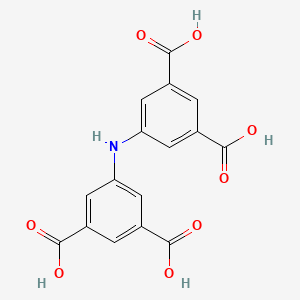
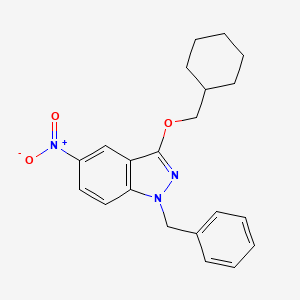
![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)



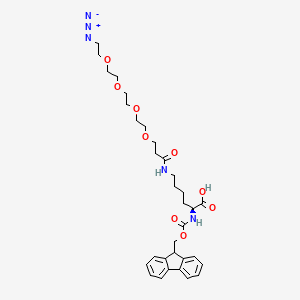

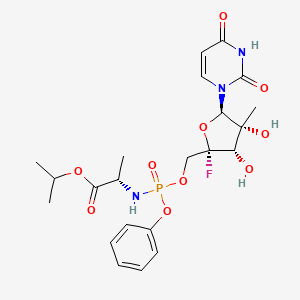
![1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone](/img/structure/B11929345.png)
